The compound 10-[4-(propan-2-yl)benzenesulfonyl]-7-(pyrrolidin-1-yl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaene is a complex organic molecule characterized by a unique structural framework that incorporates multiple functional groups. This compound falls under the category of sulfonamide derivatives, which are known for their diverse biological activities.
This compound can be classified based on its structure and functional groups:
The synthesis of this compound typically involves several steps, including:
The synthesis often requires precise control over reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity. Advanced techniques like chromatography may be employed for purification.
The molecular formula of this compound is . Its structural representation reveals:
C(C(C)C)S(=O)(=O)c1ccc(cc1)N2C(=N)N=C(N2)C(=S)N=C(N)C
InChI=1/C17H19N5S2/c23-17-21(12-14-6-2-1-3-7-14)18-19-22(17)13-20-10-4-8-15(20)16-9-5-11-24-16/h1-3,5-7,9,11,15H,4,8,10,12-13H2/t15-/m0/s1
The reactivity of this compound can be analyzed through various chemical reactions:
Understanding the reactivity profile is crucial for predicting how this compound might interact in biological systems or in synthetic applications.
The mechanism of action for this compound likely involves:
Research into similar compounds suggests that sulfonamides often act by mimicking natural substrates or cofactors within enzymatic pathways.
This compound has potential applications in:
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.:
CAS No.:
CAS No.: